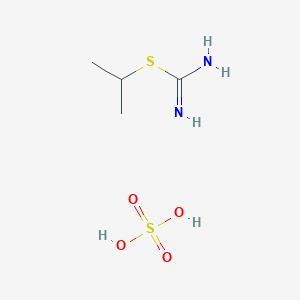
Isopropyl carbamimidothioate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl carbamimidothioate sulfate is a chemical compound known for its unique properties and applications in various fields It is a derivative of carbamimidothioate, characterized by the presence of an isopropyl group and a sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl carbamimidothioate sulfate typically involves the reaction of isopropyl isothiocyanate with an appropriate amine in the presence of a base. One common method includes the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines, with triethylamine (Et3N) as the base at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as catalyst-free tandem reactions and metal-free S-arylation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl carbamimidothioate sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Isopropyl carbamimidothioate sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl carbamimidothioate sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Isopropyl carbamimidothioate sulfate can be compared with other similar compounds such as methyl carbamimidothioate sulfate and ethyl carbamimidothioate sulfate. These compounds share similar chemical structures but differ in their alkyl groups. The presence of the isopropyl group in this compound imparts unique properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs .
List of Similar Compounds
- Methyl carbamimidothioate sulfate
- Ethyl carbamimidothioate sulfate
- S-aryl carbamimidothioates
Properties
Molecular Formula |
C4H12N2O4S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
propan-2-yl carbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C4H10N2S.H2O4S/c1-3(2)7-4(5)6;1-5(2,3)4/h3H,1-2H3,(H3,5,6);(H2,1,2,3,4) |
InChI Key |
KRDKYFQYXWCYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
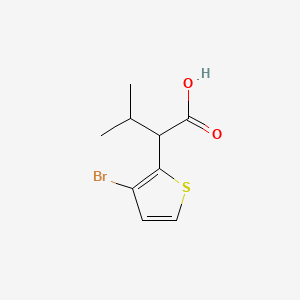
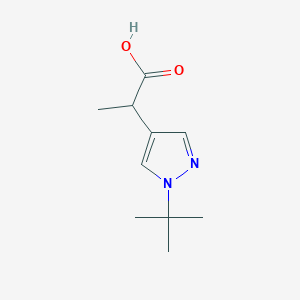
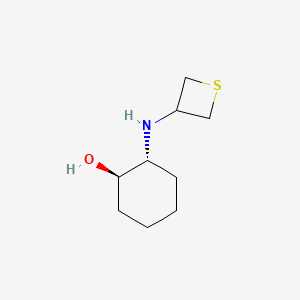
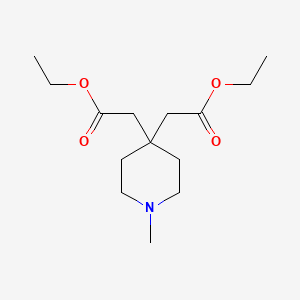
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
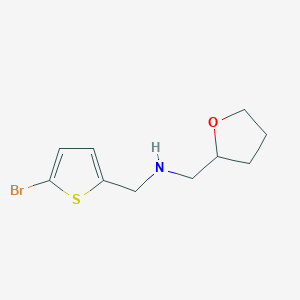
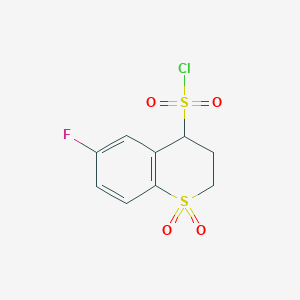
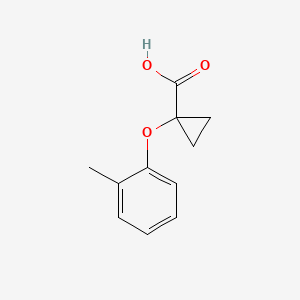
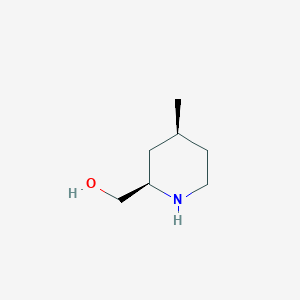
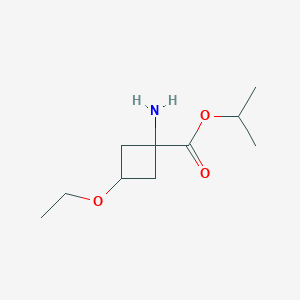
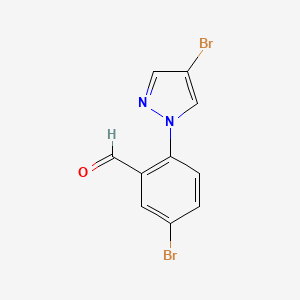
![7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13330738.png)
